
N-(4-methylcyclohexyl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)cyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropane carboxamide derivatives. It is also known as CPP-109 or ibogaine analog. CPP-109 is a synthetic compound that is structurally similar to ibogaine, a naturally occurring psychoactive substance found in the roots of Tabernanthe iboga plant. CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, depression, and other neuropsychiatric disorders.
Wirkmechanismus
CPP-109 is a selective inhibitor of the enzyme protein phosphatase 2A (PP2A), which plays a key role in the regulation of neuronal signaling and plasticity. By inhibiting PP2A, CPP-109 enhances the activity of other signaling pathways, such as the Akt/GSK-3β pathway, which is involved in the regulation of mood and behavior. CPP-109 has also been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems, which are involved in addiction and depression.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to increase the levels of cAMP response element-binding protein (CREB), a transcription factor that is involved in the regulation of gene expression. These effects are thought to underlie the therapeutic effects of CPP-109 in addiction and depression.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-109 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and is stable under a range of conditions. It is also selective for PP2A and does not have significant off-target effects. However, CPP-109 has some limitations, such as its relatively low potency and its poor solubility in water, which can make it difficult to administer in some experimental paradigms.
Zukünftige Richtungen
There are several future directions for research on CPP-109. One area of interest is the development of more potent and selective inhibitors of PP2A, which could have greater therapeutic potential. Another area of interest is the development of new formulations of CPP-109 that are more soluble and easier to administer. Additionally, there is ongoing research on the mechanisms underlying the therapeutic effects of CPP-109, which could lead to the development of new treatments for addiction, depression, and other neuropsychiatric disorders.
Synthesemethoden
CPP-109 can be synthesized using various methods, including the reaction of 4-methylcyclohexylamine with cyclopropanecarboxylic acid, followed by N-methylation using formaldehyde and sodium cyanoborohydride. Another method involves the reaction of 4-methylcyclohexylamine with cyclopropanecarboxylic anhydride, followed by N-alkylation using methyl iodide and sodium hydride.
Wissenschaftliche Forschungsanwendungen
CPP-109 has been studied extensively for its potential therapeutic applications in the treatment of addiction, depression, and other neuropsychiatric disorders. In preclinical studies, CPP-109 has been shown to be effective in reducing drug-seeking behavior and relapse in animal models of addiction. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h8-10H,2-7H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWUZZSVBSWKAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


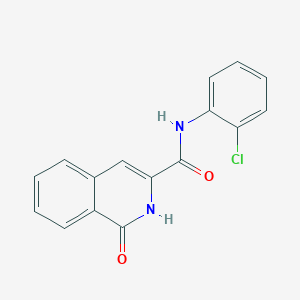
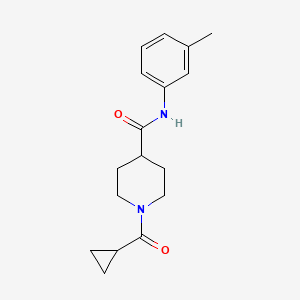
![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)
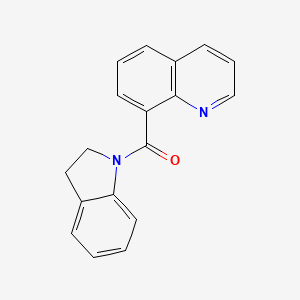


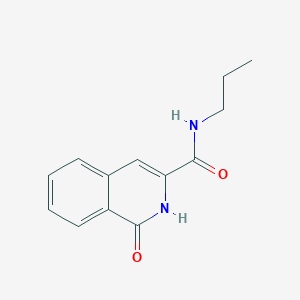


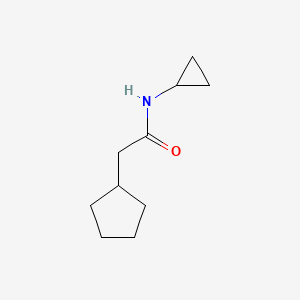

![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)
